

Broussoflavonol F: A Potent Inhibitor of Angiogenesis on Par with Established Therapeutics

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Compound of Interest		
Compound Name:	Broussoflavonol F	
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[City, State] – November 10, 2025 – New research highlights the significant anti-angiogenic potential of **Broussoflavonol F**, a naturally occurring flavonoid, positioning it as a promising candidate for further investigation in cancer therapy. A comprehensive analysis of its activity in preclinical models demonstrates comparable, and in some aspects, superior, efficacy to established anti-angiogenesis inhibitors such as Bevacizumab and Sorafenib. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data and methodologies validating the anti-angiogenic properties of **Broussoflavonol F**.

Comparative Analysis of Anti-Angiogenic Activity

Broussoflavonol F has been shown to effectively inhibit key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. Furthermore, in vivo studies have confirmed its ability to reduce vessel formation in both zebrafish embryos and tumor-bearing mouse models. The following tables summarize the quantitative data from these studies, offering a direct comparison with Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF), and Sorafenib, a multi-kinase inhibitor.



In Vitro Assays	Broussoflavonol F	Bevacizumab	Sorafenib
Cell Type	HMEC-1	HUVEC	HUVEC
Cell Proliferation Inhibition	Effective at 1.25-5 μM[1]	IC50 ~0.11 μg/mL (in the presence of VEGF)[2]	IC50 ~1.5 μM[3]
Cell Migration Inhibition (Scratch Assay)	Effective at 2.5-5 μM[1]	Time and dosedependent inhibition[4]	Significant inhibition at 1 μM[3]
Tube Formation Inhibition	Effective at 2.5-5 μM[1]	Dose-dependent inhibition[4]	Effective at 50 μM[5]
In Vivo Assays	Broussoflavonol F	Bevacizumab	Sorafenib
Model Organism	Zebrafish Embryo	-	-
Effect	Significant decrease in the length of subintestinal vessels at 2.5-5 µM[1]	-	-
Model Organism	HCT116 Tumor- Bearing Mice	CT26 Tumor-Bearing Mice	Orthotopic Anaplastic Thyroid Carcinoma Xenografts in Nude Mice
Effect	Decreased expression of CD31 in tumor tissues at 10 mg/kg[1]	Significantly lower microvessel density[6]	Significant decrease in tumor microvessel density at 40 and 80 mg/kg[7]

Mechanism of Action: Targeting the HER2-RAS-MEK-ERK Signaling Pathway

Broussoflavonol F exerts its anti-angiogenic effects through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation,



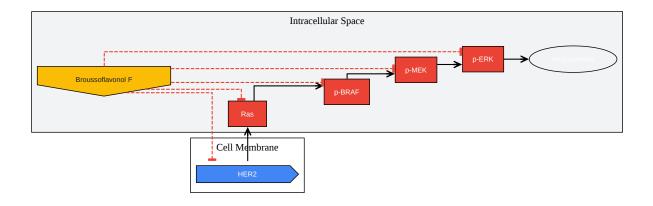
differentiation, and survival. By inhibiting the phosphorylation of key proteins in this cascade, **Broussoflavonol F** effectively halts the downstream signaling that promotes angiogenesis.

Below are diagrams illustrating the established pro-angiogenic signaling pathways and the proposed mechanism of action for **Broussoflavonol F**.



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Figure 1: Simplified VEGF Signaling Pathway in Endothelial Cells.



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Figure 2: Proposed Mechanism of Broussoflavonol F on the HER2-RAS-MEK-ERK Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

- Basement membrane matrix (e.g., Matrigel)
- Human Microvascular Endothelial Cells (HMEC-1)
- 24-well tissue culture plates
- Endothelial cell growth medium
- Broussoflavonol F, Bevacizumab, or Sorafenib
- Calcein AM (for fluorescence imaging)
- Inverted microscope with a camera

Protocol:

- Thaw the basement membrane matrix on ice overnight.
- Coat the wells of a pre-chilled 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
- Harvest HMEC-1 cells and resuspend them in endothelial cell growth medium containing the desired concentration of the test compound (Broussoflavonol F or comparators) or vehicle control.
- · Seed the cells onto the solidified matrix.

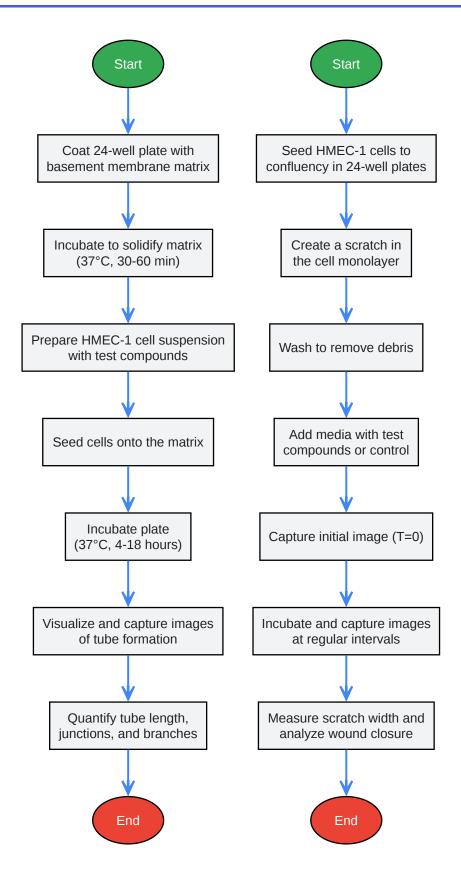






- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
- Visualize and photograph the tube-like structures using an inverted microscope.
- For quantitative analysis, the total tube length, number of junctions, and number of branches can be measured using image analysis software.





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